Cas no 1021124-39-9 (N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide)

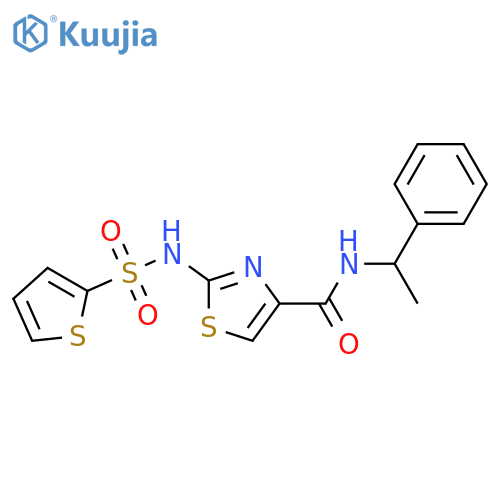

1021124-39-9 structure

商品名:N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide

N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide

- N-(1-phenylethyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide

- VU0628252-1

- AKOS024488085

- F5006-0028

- 1021124-39-9

- N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

-

- インチ: 1S/C16H15N3O3S3/c1-11(12-6-3-2-4-7-12)17-15(20)13-10-24-16(18-13)19-25(21,22)14-8-5-9-23-14/h2-11H,1H3,(H,17,20)(H,18,19)

- InChIKey: UTWUULRKTUUBNY-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C(NC(C2=CC=CC=C2)C)=O)N=C1NS(C1SC=CC=1)(=O)=O

計算された属性

- せいみつぶんしりょう: 393.02755487g/mol

- どういたいしつりょう: 393.02755487g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 25

- 回転可能化学結合数: 6

- 複雑さ: 561

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 153Ų

N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5006-0028-4mg |

N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide |

1021124-39-9 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F5006-0028-5μmol |

N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide |

1021124-39-9 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5006-0028-1mg |

N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide |

1021124-39-9 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5006-0028-2μmol |

N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide |

1021124-39-9 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5006-0028-10μmol |

N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide |

1021124-39-9 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5006-0028-10mg |

N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide |

1021124-39-9 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5006-0028-20mg |

N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide |

1021124-39-9 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F5006-0028-5mg |

N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide |

1021124-39-9 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5006-0028-2mg |

N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide |

1021124-39-9 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F5006-0028-25mg |

N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide |

1021124-39-9 | 25mg |

$109.0 | 2023-09-10 |

N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

1021124-39-9 (N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide) 関連製品

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬